
Glutathionesulfonic acid
Overview
Description
Hupehenine is a bioactive isosteroidal alkaloid primarily found in the bulbs of Fritillaria hupehensis, a perennial herb of the Liliaceae family. This compound has been traditionally used in Chinese medicine for its antitussive and expectorant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hupehenine can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from Fritillaria hupehensis using reverse-phase high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The mobile phase typically consists of methanol, water, and chloroform .
Industrial Production Methods
Industrial production of hupehenine often involves large-scale extraction from Fritillaria hupehensis bulbs. The bulbs are harvested at specific growth stages to maximize the yield of hupehenine and other steroidal alkaloids .
Chemical Reactions Analysis
Types of Reactions
Hupehenine undergoes various chemical reactions, including:
Oxidation: Hupehenine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in hupehenine.
Substitution: Hupehenine can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of hupehenine, which may have different pharmacological properties.
Scientific Research Applications
Role in Drug Delivery
One of the prominent applications of glutathione sulfonic acid is its ability to enhance the biodistribution of certain drugs. A study demonstrated that the sodium salt of glutathione sulfonic acid (GSO₃Na) significantly increased the tissue-to-plasma concentration ratio of thiopental sodium in various organs, including the heart, lung, brain, liver, and kidney. This effect was not observed with GSH alone, indicating that GSO₃Na may serve as an effective biodistribution promoter for certain pharmacological agents .
Drug | Effect of GSO₃Na | Notable Findings |
---|---|---|
Thiopental Sodium | Increased tissue-to-plasma ratio | Significant enhancement in distribution in multiple organs |
Biomarker for Oxidative Stress
Glutathione sulfonic acid has been identified as a potential biomarker for oxidative stress. It is produced during the oxidation of GSH by reactive oxygen species (ROS), particularly hypochlorous acid (HOCl), generated by neutrophils. The quantification of GSO₃H can provide insights into oxidative stress levels and myeloperoxidase activity in biological systems .
Biomarker | Source | Clinical Relevance |
---|---|---|
Glutathione Sulfonic Acid | Produced from GSH oxidation by HOCl | Indicator of oxidative stress and inflammation |
Chemical Modifications and Redox Biology
Recent studies have explored the chemical modifications of GSH and its derivatives under various conditions, such as exposure to dielectric barrier discharge (DBD) plasma. Under these conditions, GSO₃H emerged as a primary oxidation product when GSH was treated with iron complexes. This research highlights the importance of GSO₃H in understanding redox reactions and oxidative stress mechanisms within biological systems .
Key Findings on Chemical Modifications
- Oxidation Products : GSO₃H is a major product formed during the oxidation of GSH by plasma treatment.
- Role of Transition Metals : The presence of iron ions influences the formation of specific oxidation products, suggesting a complex interplay between metal ions and redox reactions.
Applications in Clinical Research
GSO₃H's role extends into clinical research where it is being investigated for its potential therapeutic applications. For instance, its ability to modulate drug pharmacokinetics suggests that it could be utilized to improve drug efficacy and reduce side effects in clinical settings .
Clinical Implications
- Enhanced Drug Delivery : Utilizing GSO₃H could lead to improved therapeutic outcomes for drugs with poor bioavailability.
- Potential Therapeutics : Ongoing research may uncover additional therapeutic roles for GSO₃H in treating diseases characterized by oxidative stress.
Mechanism of Action
Hupehenine exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in the body, leading to its antitussive and expectorant effects. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of steroidal alkaloid biosynthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Hupehenine is unique due to its specific isosteroidal structure and its potent antitussive properties. While similar compounds like peimine and peiminine also exhibit medicinal properties, hupehenine’s distinct molecular structure contributes to its unique pharmacological profile .
Biological Activity
Glutathione sulfonic acid (GSO₃H) is a significant derivative of glutathione (GSH), a tripeptide critical for cellular antioxidant defense. The biological activity of GSO₃H is closely related to its role in redox reactions, detoxification processes, and cellular signaling. This article delves into the biological activities, mechanisms, and implications of GSO₃H based on recent research findings.
GSO₃H is formed through the oxidation of glutathione and has been identified as a key product in various chemical reactions, including x-radiolysis and dielectric barrier discharge treatments. It exhibits a unique ability to conjugate with electrophiles, enhancing the detoxification of harmful compounds in biological systems.
Key Mechanisms:
- Conjugation Reactions : GSO₃H catalyzes the conjugation of reduced glutathione to numerous exogenous and endogenous hydrophobic electrophiles, facilitating their elimination from the body .
- Antioxidant Activity : GSO₃H plays a role in reducing oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cells from damage .
- Biodistribution Enhancer : Studies have shown that GSO₃H can enhance the biodistribution of co-administered drugs, such as thiopental sodium, leading to increased tissue concentration ratios .
Biological Functions
GSO₃H's biological functions extend beyond mere detoxification. It participates in various physiological processes:
- Anti-inflammatory Effects : GSO₃H has been noted for its potential anti-inflammatory properties by modulating leukotriene metabolism, which is crucial in inflammatory responses .
- Neuroprotection : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective roles, particularly in conditions characterized by oxidative stress .
- Metabolic Regulation : GSO₃H is involved in metabolic pathways that regulate cellular energy balance and redox status, which are vital for maintaining homeostasis .
Case Studies and Research Findings
Several studies highlight the importance of GSO₃H in clinical settings:
-
Case Study on Glutathione Synthetase Deficiency (GSSD) :
- A study reported on a neonate with severe GSSD who exhibited elevated levels of 5-oxoproline and metabolic acidosis. Treatment with antioxidants, including vitamins C and E, improved clinical outcomes. This case underscores the importance of glutathione metabolism and its derivatives like GSO₃H in managing oxidative stress-related disorders .
- Biodistribution Studies :
Data Tables
The following table summarizes key findings related to the biological activity of glutathione sulfonic acid:
Q & A
Basic Research Questions
Q. What are the established synthesis and characterization protocols for Glutathionesulfonic acid in laboratory settings?
this compound is typically synthesized via sulfonation of glutathione under controlled acidic conditions. Methodological steps include:
- Solid-phase peptide synthesis : For backbone assembly, followed by post-translational sulfonation .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to achieve ≥95% purity, as validated by UV-Vis spectroscopy .
- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C spectra) and mass spectrometry (MS) for molecular weight verification (theoretical m/z: 355.069) .
Table 1 : Key Characterization Techniques
Parameter | Method | Reference |
---|---|---|
Purity | HPLC-UV | |
Molecular weight | ESI-MS | |
Structural bonds | FT-IR Spectroscopy |
Q. How is the purity and stability of this compound validated for experimental use?
- Purity assessment : Triplicate HPLC runs with a mobile phase gradient (e.g., 0.1% TFA in acetonitrile/water) to confirm ≥95% purity .
- Stability testing : Storage at –20°C in lyophilized form to prevent sulfonic acid group hydrolysis. Periodic re-analysis via MS ensures integrity over 24 months .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on this compound’s biological activity across studies?
Contradictions in activity (e.g., antioxidant vs. pro-oxidant effects) often stem from:
- Context-dependent reactivity : pH and redox conditions in cellular models (e.g., neutral vs. acidic lysosomal environments) .
- Methodological adjustments :
- Dose-response curves : Test concentrations from 1 µM–10 mM to identify threshold effects.
- Control for confounding variables : Pre-treat cells with ROS scavengers (e.g., NAC) to isolate direct effects .
Q. How can researchers design experiments to study pH-dependent reactivity in cellular models?
- Buffered systems : Use HEPES (pH 7.4) vs. acetate (pH 5.0) buffers to simulate cytoplasmic vs. lysosomal conditions .
- Fluorescent probes : Employ pH-sensitive dyes (e.g., BCECF-AM) alongside this compound to track intracellular pH changes in real time .
- Data normalization : Express activity relative to pH-neutral controls to isolate pH-specific effects .
Q. What structural analysis techniques elucidate this compound’s binding modes in enzyme studies?
Advanced techniques include:
- X-ray crystallography : Resolve ligand-enzyme complexes (e.g., GST Class Beta, PDB ID: 1a0f) to identify sulfonic acid interactions with catalytic residues .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG) and stoichiometry with glutathione S-transferases .
- Molecular dynamics simulations : Model sulfonate group flexibility under varying redox conditions .
Q. Methodological Best Practices
Q. How should researchers present this compound data to ensure reproducibility?
- Raw data : Deposit in supplementary materials (e.g., NMR spectra, HPLC chromatograms) with hyperlinks in the main text .
- Processed data : Include dose-response curves and statistical analyses (ANOVA, p < 0.05) in figures .
- Conflict reporting : Disclose batch-to-batch variability in synthesis and purity thresholds .
Q. What are the emerging applications of this compound in enzyme inhibition studies?
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWRMTHFAZVWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274401 | |
Record name | Glutathionesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3773-07-7 | |
Record name | Glutathionesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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